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Compound of Interest

Ethyl 1-methylpyrrole-2-
Compound Name:
carboxylate

cat. No.: B1265761

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
Ethyl 1-methylpyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal
chemistry and materials science. This document is intended to serve as a core reference for
researchers, scientists, and drug development professionals, offering detailed spectroscopic
data, experimental protocols, and a workflow for its analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for Ethyl 1-
methylpyrrole-2-carboxylate.
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13C NMR (Carbon-13 NMR) Data

PubChem indicates that 13C NMR data is available for Ethyl 1-methylpyrrole-2-carboxylate,
however, specific chemical shifts are not provided in the search results.[1] Data for the related
compound, ethyl pyrrole-2-carboxylate, can be used for comparative purposes.

Chemical Shift (8) ppm Assighment

Data not explicitly found in search results

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment

Data not explicitly found in

search results

Mass Spectrometry (MS)

PubChem indicates the availability of GC-MS data for Ethyl 1-methylpyrrole-2-carboxylate.
[1] The molecular weight of the compound is 153.18 g/mol .[1]

mlz Relative Intensity (%) Assighment

153 Data not explicitly found [M]* (Molecular lon)
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Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of Ethyl 1-
methylpyrrole-2-carboxylate are crucial for reproducibility. While a specific protocol for the N-
methylation of ethyl pyrrole-2-carboxylate was not found, a general synthetic route can be
adapted from the synthesis of the parent compound, ethyl pyrrole-2-carboxylate.[2]
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Synthesis of Ethyl 1-methylpyrrole-2-carboxylate
(Proposed)

This proposed synthesis involves the N-methylation of ethyl pyrrole-2-carboxylate.

Materials:

Ethyl pyrrole-2-carboxylate

Methyl iodide (CHsl)

Sodium hydride (NaH) or similar strong base

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Saturated aqueous ammonium chloride (NH4Cl) solution

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

To a solution of ethyl pyrrole-2-carboxylate in anhydrous THF under an inert atmosphere
(e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

Stir the mixture at room temperature for 30 minutes.

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction by the slow addition of saturated agueous NH4Cl solution.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with water and brine.
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» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified Ethyl 1-methylpyrrole-
2-carboxylate in about 0.6 mL of deuterated chloroform (CDCIs) or another suitable
deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard

(O ppm).

e Instrumentation: Acquire *H and 13C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e 1H NMR Parameters:
o Pulse sequence: Standard single-pulse experiment.
o Spectral width: -2 to 12 ppm.
o Number of scans: 16-64.
o Relaxation delay: 1-2 seconds.
e 13C NMR Parameters:
o Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
o Spectral width: 0 to 220 ppm.
o Number of scans: 1024 or more, depending on sample concentration.
o Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy:
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o Sample Preparation: Prepare a thin film of the neat liquid sample between two sodium
chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, for a solid sample, prepare
a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it
into a transparent disk.

 Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR)
spectrometer.

e Parameters:
o Scan range: 4000 to 400 cm™1.
o Resolution: 4 cm~1.
o Number of scans: 16-32.
Mass Spectrometry (MS):

o Sample Introduction: Introduce the sample into the mass spectrometer via a gas
chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile
samples.

e Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

o GC-MS Parameters (for volatile samples):

[e]

GC column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

o

Injector temperature: 250 °C.

[¢]

Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few
minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

[¢]

Carrier gas: Helium.

¢ MS Parameters:

o lonization mode: Electron lonization (El) at 70 eV.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory

BENGHE Check Availability & Pricing

o Mass range: Scan from m/z 40 to 400.
o lon source temperature: 230 °C.

o Quadrupole temperature: 150 °C.

Workflow and Pathway Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of Ethyl 1-methylpyrrole-2-carboxylate.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

Need Custom Synthesis?
BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Ethyl 1-methylpyrrole-2-carboxylate | CBH11NOZ2 | CID 90112 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. Organic Syntheses Procedure [orgsyn.org]

 To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 1-methylpyrrole-2-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265761#spectroscopic-data-of-ethyl-1-
methylpyrrole-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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